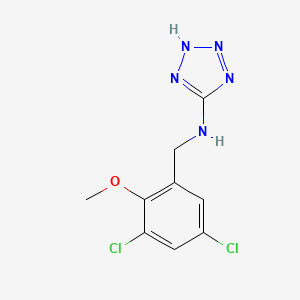

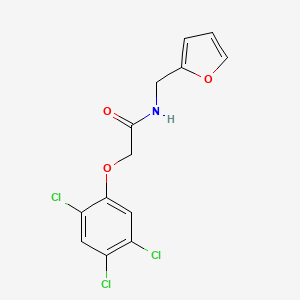

4-benzyl-5-(4-ethoxybenzyl)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or hydrazides under specific conditions. For example, the basic nucleus of a related triazole compound was synthesized via cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to produce a Schiff base derivative (Singh & Kandel, 2013). This method reflects the general approach in synthesizing triazole derivatives, where modifications in the substituents and reaction conditions can lead to various triazole compounds with different properties.

Molecular Structure Analysis

Triazole compounds exhibit diverse molecular structures that significantly impact their chemical reactivity and biological activity. For instance, the crystal structure of a closely related triazole compound was elucidated, showing planar triazole and benzene rings with specific dihedral angles, suggesting potential electron donor capabilities and reactivity towards electrophilic reagents (Ding et al., 2008). Such structural insights are crucial for understanding the interaction mechanisms of triazole compounds with biological targets or corrosion surfaces.

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, such as aminomethylation and cyanoethylation, which occur at the nitrogen atom N2, indicating the reactivity of the triazole ring towards different chemical modifications (Hakobyan et al., 2017). These reactions enable the synthesis of compounds with potential biological activities, including DNA methylation inhibition, showcasing the chemical versatility of triazole derivatives.

Physical Properties Analysis

The physical properties of triazole derivatives, including their solubility, melting points, and crystallinity, are influenced by their molecular structure. For example, the synthesis and characterization of similar triazole compounds involved determining their melting points and solubility, which are critical for their application in biological systems or as corrosion inhibitors (Singh & Kandel, 2013).

Chemical Properties Analysis

The chemical properties of triazoles, such as reactivity, stability, and biological activity, are closely related to their molecular structure. Triazole compounds are known for their corrosion inhibition properties and biological activities, including antimicrobial and anticancer activities. These properties are attributed to the electron-donating capabilities of the triazole ring and its ability to form stable complexes with metals or interact with biological targets (Srivastava et al., 2016).

作用機序

Target of Action

Similar compounds have been found to target enzymes like spleen tyrosine kinase (syk) and fms-like tyrosine kinase 3 (flt3), which play key roles in various inflammatory and neoplastic diseases .

Biochemical Pathways

Similar compounds have been found to affect pathways related to inflammation and cancer

Result of Action

Similar compounds have been found to exhibit fungicidal activity , suggesting that this compound may also have antimicrobial properties.

特性

IUPAC Name |

4-benzyl-3-[(4-ethoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-2-22-16-10-8-14(9-11-16)12-17-19-20-18(23)21(17)13-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGNHEJNQPJPIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NNC(=S)N2CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-5-(4-ethoxybenzyl)-4H-1,2,4-triazole-3-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide](/img/structure/B5879601.png)

![1-{[(4-chlorobenzyl)thio]acetyl}piperidine](/img/structure/B5879608.png)

![N-hexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5879623.png)

![N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide](/img/structure/B5879631.png)

![N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)

![4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)

![5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5879693.png)

![3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5879695.png)